9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile

Catalog No.
S13116146
CAS No.
919290-68-9
M.F
C14H7ClN2O
M. Wt
254.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-c...

CAS Number

919290-68-9

Product Name

9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile

IUPAC Name

9-chloro-1-oxo-2H-benzo[h]isoquinoline-6-carbonitrile

Molecular Formula

C14H7ClN2O

Molecular Weight

254.67 g/mol

InChI

InChI=1S/C14H7ClN2O/c15-10-1-2-11-9(7-16)5-8-3-4-17-14(18)13(8)12(11)6-10/h1-6H,(H,17,18)

InChI Key

RDBJNHHSUYNJDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Cl)C#N

9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile is a chemical compound characterized by its unique structure, which includes a chloro group, a carbonyl group, and a cyano group attached to a benzo[h]isoquinoline framework. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be performed with lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace chlorine.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.
  • Reduction: Lithium aluminum hydride in dry ether.
  • Substitution: Ammonia or primary amines in the presence of a base.

Research indicates that 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile exhibits notable biological activities. It has been investigated for its potential anti-inflammatory and anticancer properties. The compound may interact with specific enzymes or receptors, modulating their activity and potentially inhibiting inflammatory pathways.

The synthesis of 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile typically involves multi-step organic reactions:

  • Formation of Isoquinoline Core: The isoquinoline structure can be synthesized via a Pictet-Spengler reaction involving an aromatic aldehyde and an amine under acidic conditions.
  • Chlorination: The isoquinoline core is chlorinated using thionyl chloride or phosphorus pentachloride.
  • Formation of Carbonitrile: The final product is obtained through a reaction that introduces the carbonitrile group .

9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile has various applications:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for interactions with biological macromolecules like proteins and nucleic acids.
  • Medicine: It is explored for therapeutic properties, particularly in anti-inflammatory and anticancer research.
  • Industry: Utilized in developing novel materials and chemical processes.

Studies on the interactions of 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile with biological targets are ongoing. The compound's mechanism of action involves binding to specific molecular targets, which can lead to modulation of enzymatic activity. This interaction profile is crucial for understanding its therapeutic potential in treating diseases associated with inflammation and cancer .

Several compounds share structural similarities with 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile:

Compound NameStructural FeaturesUnique Aspects
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamideContains an amide instead of a carbonitrilePotential for different biological activity due to functional group variation
3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzonitrileHas a nitrile group instead of an amideSimilar reactivity but may exhibit distinct properties due to the lack of an amide
3-(9-Chloro-1-hydroxybenzo[h]isoquinolin)Hydroxy substitution instead of carbonyl and nitrile groupsDifferent reactivity patterns and potential biological activities

Uniqueness

The uniqueness of 9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro-substituted isoquinoline core and carbonitrile structure make it a versatile compound for various applications in research and industry .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

254.0246905 g/mol

Monoisotopic Mass

254.0246905 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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